1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones . This process involves the use of rhodium catalysts to facilitate the oxidation and subsequent trifluoroethoxylation of non-activated sp3 C–H bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Reduction: The compound can be reduced to form different reduced products.
Common Reagents and Conditions:
Oxidation: Rhodium catalysts are commonly used for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of trifluoroethoxylated dihydropyrrolidones .
Scientific Research Applications
1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anti-tumor activity and can be used as a hit compound for further drug development.
Materials Science: Its unique chemical properties make it suitable for use in the development of new materials with specific functionalities.
Biological Research: The compound can be used to study the effects of trifluoroethoxy substitution on biological activity.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and have been studied for their biomedical applications.
Trifluoroethoxylated Dihydropyrrolidones: These compounds also feature the trifluoroethoxy group and exhibit similar chemical properties.
Uniqueness: 1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H7F3N2O3 |
---|---|
Molecular Weight |
224.14 g/mol |
IUPAC Name |
1-methyl-5-(2,2,2-trifluoroethoxy)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7F3N2O3/c1-12-5(15-3-7(8,9)10)4(2-11-12)6(13)14/h2H,3H2,1H3,(H,13,14) |
InChI Key |
KYZAFMDIGFCVMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.